molecular formula C18H16N2O3S B2440380 Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate CAS No. 892843-20-8

Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate

Cat. No.: B2440380
CAS No.: 892843-20-8
M. Wt: 340.4
InChI Key: PCAVIWPLKXYHJM-UHFFFAOYSA-N
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Description

Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Properties

IUPAC Name

methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-3-11-5-4-6-14-15(11)19-18(24-14)20-16(21)12-7-9-13(10-8-12)17(22)23-2/h4-10H,3H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAVIWPLKXYHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves the condensation of 2-aminobenzenethiol with an appropriate carbonyl compound, followed by esterification. One common method involves the reaction of 2-aminobenzenethiol with ethyl 4-formylbenzoate under acidic conditions to form the benzothiazole ring. The resulting intermediate is then esterified with methanol to yield the final product .

Industrial production methods often utilize green chemistry principles, such as microwave irradiation and one-pot multicomponent reactions, to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is unique due to its specific structure and properties. Similar compounds include:

These compounds share some chemical properties but differ in their specific applications and biological activities.

Biological Activity

Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C18H16N2O3S
CAS Number: 892843-20-8

The compound features a benzothiazole ring, which is significant for its biological interactions. The structure allows for various chemical modifications that can enhance its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial and antifungal properties. The compound has been shown to inhibit the growth of several pathogenic microorganisms, making it a candidate for developing new antimicrobial agents.

Case Study:
In a study assessing the antimicrobial efficacy of various benzothiazole derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) in the low micromolar range.

MicroorganismMIC (µg/mL)
Staphylococcus aureus8
Candida albicans16

The mechanism of action primarily involves the inhibition of enzymes critical for bacterial cell wall synthesis. The benzothiazole moiety interacts with specific targets within microbial cells, leading to disruption of cellular functions.

Research Applications

This compound is also being investigated for its potential use in:

  • Medicinal Chemistry: As a scaffold for synthesizing more complex therapeutic agents.
  • Agricultural Chemistry: Development of new fungicides due to its antifungal properties.
  • Material Science: Utilization in synthesizing materials with specific electronic and optical properties.

Comparative Analysis

When compared to other benzothiazole derivatives, this compound shows enhanced biological activities. For instance:

Compound NameAntibacterial Activity (MIC µg/mL)
Methyl 4-(benzothiazolyl)benzoate32
Methyl 4-[(4-methylbenzothiazol-2-yl)carbamoyl]benzoate16
Methyl 4-[(4-ethylbenzothiazol-2-yl)carbamoyl]benzoate 8

Q & A

Q. What are the common synthetic routes for Methyl 4-[(4-ethyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate, and what key reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions:

Carbamoyl coupling : React 4-ethyl-1,3-benzothiazol-2-amine with activated benzoic acid derivatives (e.g., 4-chlorocarbonyl benzoate) in anhydrous solvents like DMF or THF under inert gas (N₂/Ar).

Esterification : Use methyl iodide or dimethyl sulfate in basic conditions (K₂CO₃/NaH) to protect the carboxylic acid group.
Critical parameters include:

  • Temperature : 0–5°C for coupling to minimize side reactions .
  • Catalysts : DMAP or HOBt for efficient amide bond formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product with >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how do they confirm structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethyl on benzothiazole, methyl ester) via chemical shifts (e.g., ester COOCH₃ at δ ~3.9 ppm in ¹H NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak matching C₁₉H₁₇N₂O₃S⁺) .
  • FT-IR : Identify carbamoyl (C=O stretch ~1680 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) functional groups .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (Category 4 acute toxicity) .
  • Ventilation : Use fume hoods for weighing and reactions due to inhalation risks .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the molecular structure, and what challenges might arise during refinement?

Methodological Answer:

  • Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane) .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Employ SHELXL for structure solution; challenges include:
    • Disorder : Resolve using PART commands for flexible groups (e.g., ethyl or ester moieties) .
    • Twinned Data : Apply HKLF 5 in SHELXL for deconvolution .
      Example: A similar thiazole derivative showed R-factor convergence at 0.045 after 300 refinement cycles .

Q. How do researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

  • Assay Standardization : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) .
  • Structural Comparisons : Use SAR tables to correlate substituent effects (e.g., ethyl vs. methyl on benzothiazole altering IC₅₀ by 2-fold) .
  • Statistical Analysis : Apply ANOVA to validate significance of activity differences across cell lines .

Q. What advanced computational and experimental methods aid in predicting interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to targets (e.g., EGFR kinase) using crystal structures (PDB ID: 1M17) .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) at varying concentrations (1–100 µM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
    Example: A benzothiazole-carbamoyl analog showed Kd = 12 nM via SPR, confirming high affinity .

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